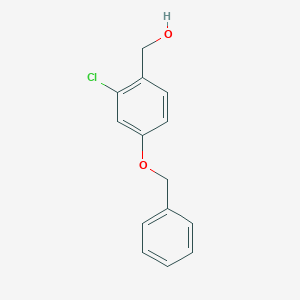

4-Benzyloxy-2-chlorobenzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-4-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO2/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQUZFZUJDONRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 4 Benzyloxy 2 Chlorobenzyl Alcohol

Oxidative Transformations of the Benzylic Alcohol Moiety

The oxidation of the primary alcohol group in 4-benzyloxy-2-chlorobenzyl alcohol is a fundamental transformation, yielding the corresponding aldehyde, 4-benzyloxy-2-chlorobenzaldehyde. The efficiency and selectivity of this process are highly dependent on the chosen methodology and are influenced by the electronic nature of the aromatic substituents.

Selective Oxidation Methodologies to Corresponding Aldehydes

The conversion of primary alcohols to aldehydes requires careful selection of reagents to prevent over-oxidation to the carboxylic acid. For benzylic alcohols like this compound, a variety of mild and selective methods are available. gordon.edursc.org Traditional methods often utilize stoichiometric amounts of chromium-based reagents, such as Pyridinium Chlorochromate (PCC), which is known for halting oxidation at the aldehyde stage. gordon.edulibretexts.org However, due to the hazardous nature of chromium, alternative methods are often preferred.

Modern approaches include catalytic systems that are more environmentally benign. For instance, oxidations employing N-oxoammonium salts, such as those derived from 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), are highly efficient for the selective oxidation of primary alcohols. nih.gov These reactions can be run under catalytic conditions with a co-oxidant. Other successful strategies involve catalysis by transition metals. Palladium supported on aluminum oxy-hydroxide (Pd/AlO(OH)) and manganese ferrite (B1171679) (MnFe2O4) nanoparticles have been shown to effectively catalyze the selective aerobic oxidation of benzyl (B1604629) alcohols to their corresponding aldehydes. researchgate.net Similarly, cobalt single-atom catalysts on nitrogen-doped carbon have demonstrated excellent performance, achieving high conversion and selectivity for benzaldehyde (B42025) from benzyl alcohol. rsc.org Photocatalytic methods, using catalysts like Eosin Y with molecular oxygen as the oxidant, also provide a green and efficient route to aldehydes from benzyl alcohols under mild conditions. organic-chemistry.org

Table 1: Selected Reagents for Selective Oxidation of Benzylic Alcohols

| Reagent/System | Description | Selectivity |

| Pyridinium Chlorochromate (PCC) | A complex of chromium trioxide with pyridine (B92270) and HCl. A classic, reliable stoichiometric oxidant. | High for aldehydes; prevents over-oxidation. libretexts.org |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent that offers mild conditions and high yields. | High for aldehydes. libretexts.org |

| TEMPO/Co-oxidant | Catalytic 2,2,6,6-tetramethyl-1-piperidinyloxy with a stoichiometric co-oxidant like N-chlorosuccinimide. | Highly chemoselective for primary alcohols. nih.gov |

| Pd/AlO(OH)/O₂ | Palladium nanoparticles supported on aluminum oxy-hydroxide using air or oxygen as the oxidant. | Catalytic and selective for aldehydes. researchgate.net |

| Eosin Y/O₂/Light | A metal-free photocatalytic system using a dye catalyst and molecular oxygen. | Green and highly selective method. organic-chemistry.org |

Influence of Aromatic Substituents on Oxidation Reactivity

The rate of oxidation of the benzylic alcohol is significantly influenced by the electronic properties of the substituents on the aromatic ring. nih.gov For this compound, two competing effects are at play: the electron-donating benzyloxy group (-OCH₂Ph) at the para position and the electron-withdrawing chloro group (-Cl) at the ortho position.

Generally, electron-donating groups (EDGs) on the benzene (B151609) ring enhance the rate of oxidation. researchgate.netmdpi.com This is because the reaction mechanism often involves the removal of a hydrogen atom from the benzylic carbon in the rate-determining step. EDGs stabilize the transition state, which may have developing positive charge or radical character at the benzylic position. Studies on substituted benzyl alcohols have shown that EDGs like methoxy (B1213986) (-OCH₃), which is electronically similar to benzyloxy, accelerate the oxidation process. orientjchem.orgcsic.es

Nucleophilic Substitution Reactions at the Benzylic Position

The hydroxyl group of this compound can be replaced by a halogen, most commonly chlorine, through nucleophilic substitution. The benzylic nature of the alcohol makes it particularly susceptible to these reactions, which can proceed through different mechanistic pathways.

Mechanistic Insights into Sₙ1 and Sₙ2 Pathways in Benzylic Chlorination

The conversion of a benzylic alcohol to a benzylic chloride can occur via either an Sₙ1 or Sₙ2 mechanism, and the predominant pathway depends on the reaction conditions and the substrate's structure. The benzylic position is unique in that it can support both pathways. libretexts.org

The Sₙ1 pathway involves the formation of a carbocation intermediate. The benzylic carbocation derived from this compound would be stabilized by resonance with the adjacent benzene ring. The electron-donating para-benzyloxy group would further stabilize this positive charge, making the Sₙ1 route plausible, especially under acidic conditions or with reagents that promote carbocation formation.

The Sₙ2 pathway involves a direct, backside attack by the nucleophile (e.g., a chloride ion) on the carbon atom bearing the leaving group (a protonated or activated hydroxyl group). While benzylic systems are more sterically hindered than a simple methyl group, they are still accessible to Sₙ2 attack. Reagents that provide a high concentration of a good nucleophile under neutral or weakly acidic conditions tend to favor the Sₙ2 mechanism. organic-chemistry.orgthieme-connect.com For instance, the reaction with thionyl chloride (SOCl₂) can proceed through an intermediate chlorosulfite ester, which can then be attacked by a chloride ion in an Sₙ2 fashion. youtube.com

Chemoselective Halogenation Strategies of Benzylic Alcohols

Achieving selective chlorination of the benzylic alcohol without affecting other functional groups is crucial. Several modern reagents allow for this transformation under mild and neutral conditions, offering high chemoselectivity. researchgate.net

A particularly effective method for the selective chlorination of benzylic alcohols is the use of 2,4,6-trichloro-1,3,5-triazine (TCT, or cyanuric chloride) in the presence of a catalytic amount of dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgthieme-connect.com This system is highly selective for benzylic alcohols over aliphatic alcohols and proceeds rapidly at room temperature with nearly quantitative yields. organic-chemistry.orgthieme-connect.com The reaction conditions are neutral, which is advantageous for substrates with acid-sensitive groups. The mechanism is believed to proceed primarily via an Sₙ2 pathway. organic-chemistry.org Other reagents, such as aluminum chloride (AlCl₃), have also been reported for the efficient conversion of primary and secondary benzylic alcohols to the corresponding chlorides with high selectivity. scirp.org

Table 2: Reagents for Chemoselective Chlorination of Benzylic Alcohols

| Reagent/System | Conditions | Mechanism | Selectivity |

| SOCl₂ | Often used with a base like pyridine. | Sₙ2 or Sₙi | Good, but can generate acidic byproducts. youtube.com |

| TCT/DMSO | Anhydrous DMSO, Room Temp. | Primarily Sₙ2 | Excellent chemoselectivity for benzylic over aliphatic alcohols. organic-chemistry.orgthieme-connect.com |

| AlCl₃ | Varies | Sₙ1-like | Efficient for benzylic alcohols. scirp.org |

| N-Chlorosuccinimide/Acr⁺-Mes | Visible light photocatalysis | Radical | Mild method for benzylic C-H chlorination, but can also be adapted for alcohols. organic-chemistry.org |

Etherification Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can readily undergo etherification to form a new C-O-R bond. The two most common strategies for this transformation are the Williamson ether synthesis and acid-catalyzed etherification.

The Williamson ether synthesis is a versatile and widely used method that proceeds via an Sₙ2 mechanism. masterorganicchemistry.comjk-sci.com The process involves two steps: first, the deprotonation of the alcohol with a strong base (such as sodium hydride, NaH) to form the corresponding alkoxide ion. jk-sci.com This alkoxide then acts as a potent nucleophile, attacking an alkyl halide (e.g., methyl iodide or ethyl bromide) to displace the halide and form the ether. masterorganicchemistry.com This method is highly efficient for forming unsymmetrical ethers.

Acid-catalyzed etherification is another viable route, typically used for synthesizing symmetrical ethers or when using a large excess of one alcohol. scielo.bracs.org In this process, an acid catalyst (such as sulfuric acid or p-toluenesulfonic acid) protonates the hydroxyl group of one alcohol molecule, converting it into a good leaving group (water). conicet.gov.ar A second alcohol molecule then acts as a nucleophile, attacking the protonated alcohol to form an ether after deprotonation. For this compound, this could lead to self-condensation, forming bis(4-benzyloxy-2-chlorobenzyl) ether. Alternatively, reacting it in a large excess of a simple alcohol like methanol (B129727) or ethanol (B145695) under acidic conditions would yield the corresponding methyl or ethyl ether. organic-chemistry.org A chemoselective method for forming methyl or ethyl ethers from benzyl alcohols utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and DMSO in methanol or ethanol, respectively. organic-chemistry.org

Homo- and Cross-Etherification Pathways

The formation of ethers from benzylic alcohols is a fundamental transformation in organic synthesis. This compound can undergo both self-condensation (homo-etherification) and reaction with other alcohols (cross-etherification) to form symmetrical and unsymmetrical ethers, respectively.

Recent studies have focused on developing environmentally friendly methods for these reactions. For instance, the use of iron(III) chloride hexahydrate (FeCl₃·6H₂O) as a catalyst in propylene (B89431) carbonate, a green solvent, has been shown to be effective for the symmetrical etherification of various benzyl alcohols. nih.gov While this specific study did not include this compound, the general methodology is applicable to a wide range of substituted benzyl alcohols, suggesting a viable pathway for its homo-etherification.

For the synthesis of unsymmetrical ethers, a different catalytic system is often required to achieve high selectivity. An iron(II) chloride tetrahydrate (FeCl₂·4H₂O) catalyst in the presence of a pyridine bis-thiazoline ligand has been successfully employed for the cross-etherification of benzylic alcohols. nih.govacs.org This method has been applied to the reaction of 2-chlorobenzyl alcohol with other alcohols, indicating its potential for the selective cross-etherification of this compound. acs.org Another approach involves the use of alkoxyhydrosilanes as mediators for the cross-etherification of secondary benzyl alcohols with aliphatic alcohols. nih.govresearchgate.net This reaction is believed to proceed through the formation of a carbocation derived from the benzyl alcohol. nih.govresearchgate.net

Catalytic Approaches to Benzylic Ether Formation

The development of efficient catalytic systems is crucial for practical and sustainable etherification reactions. Iron-based catalysts, such as FeCl₃·6H₂O and FeCl₂·4H₂O, have emerged as low-cost and low-toxicity options for both homo- and cross-etherification of benzyl alcohols. nih.gov The choice of the iron catalyst and the presence of ligands can control the selectivity towards either symmetrical or unsymmetrical ether products. nih.gov

In addition to iron catalysts, other systems have been explored. For example, the valorization of benzyl alcohol has been achieved through the in-situ production of reactive oxygen species using palladium-based bimetallic catalysts. researchgate.net While focused on oxidation, this highlights the ongoing research into catalytic transformations of benzylic alcohols.

Derivatization Strategies and Functional Group Interconversions

The hydroxyl group of this compound is a key site for derivatization, allowing for the introduction of various functional groups and the synthesis of a diverse range of compounds.

Formation of Amine Derivatives and Imine Intermediates

The conversion of alcohols to amines is a significant transformation in organic synthesis due to the prevalence of amines in pharmaceuticals and other bioactive molecules. One common method is the reductive amination of carbonyl compounds, which can be formed in situ from the corresponding alcohol. The reaction of a benzyl alcohol with an amine can proceed through the initial oxidation of the alcohol to an aldehyde, followed by the formation of an imine intermediate, which is then reduced to the final amine. irjmets.com

The synthesis of imines from alcohols and primary amines can be promoted by various catalysts and reaction conditions. nih.govmasterorganicchemistry.com For instance, a core-shell nanoparticle, Fe3O4@SiO2@CS@EDTA/Cu(II), has been used as a magnetic catalyst for the conversion of benzyl alcohols into their corresponding amine derivatives. irjmets.com The reaction proceeds by converting the alcohol to a carbonyl compound, forming an imine with the amine, and subsequent reduction of the imine. irjmets.com

The formation of imine intermediates is a key step in these transformations. nih.govresearchgate.net Studies on the reaction of aldehydes with amines have provided insights into the mechanism of imine formation, which typically involves the addition of the amine to the carbonyl group to form a carbinolamine, followed by dehydration. masterorganicchemistry.com

Application in Protection and Deprotection Methodologies

The benzyl group is a widely used protecting group for alcohols in organic synthesis due to its stability under various reaction conditions and the availability of mild deprotection methods. uwindsor.cahighfine.com The benzyloxy group in this compound itself acts as a protecting group for the phenolic hydroxyl.

The benzyl ether can be introduced via the Williamson ether synthesis, reacting the alcohol with a benzyl halide in the presence of a base. uwindsor.ca Deprotection is often achieved through catalytic hydrogenation (e.g., using Pd/C and H₂) or by using strong acids. uwindsor.cahighfine.com

Studies on Rearrangement Reactions and Other Mechanistic Pathways

While specific studies on the rearrangement reactions of this compound are not prevalent, the chemical literature on related structures provides insights into potential mechanistic pathways.

One relevant reaction is the Cannizzaro reaction, which involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid. wikipedia.orgbyjus.com This reaction is pertinent as the corresponding aldehyde, 4-benzyloxy-2-chlorobenzaldehyde, could be formed from the alcohol via oxidation. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the aldehyde, followed by a hydride transfer. wikipedia.orgvaia.compharmaguideline.com The crossed Cannizzaro reaction, where two different aldehydes are used, is often employed to improve the yield of the desired alcohol. byjus.compharmaguideline.com

Another type of rearrangement that could be relevant is the Wittig rearrangement, which involves the rearrangement of an ether upon treatment with a strong base. acs.org For example, benzyloxy-N-butylbenzamides have been shown to undergo a wikipedia.orgvaia.com-Wittig rearrangement to afford diarylmethanols. acs.org The reaction of benzylmagnesium halides with aldehydes can also lead to an unexpected benzyl to o-tolyl rearrangement. beilstein-journals.org

These examples of rearrangement reactions, while not directly involving this compound, provide a framework for understanding the potential reactivity of this compound and its derivatives under various conditions.

Applications of 4 Benzyloxy 2 Chlorobenzyl Alcohol As a Key Intermediate in Complex Chemical Syntheses

Precursor in Medicinal Chemistry Building Blocks

The utility of 4-benzyloxy-2-chlorobenzyl alcohol as a precursor for various medicinal chemistry building blocks is well-documented. Its derivatives have been instrumental in the development of new therapeutic agents.

Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals. mdpi.comresearchgate.net this compound and its derivatives play a significant role in constructing these privileged scaffolds.

Quinolines: The synthesis of quinoline (B57606) derivatives, a class of compounds with a broad spectrum of biological activities including antibacterial and anticancer properties, can utilize intermediates derived from benzyl (B1604629) alcohols. mdpi.comrsc.org For instance, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their potential to inhibit Mycobacterium tuberculosis. nih.gov In this multi-step synthesis, while not directly starting from this compound, a related compound, 4-(benzyloxy)benzylamine, is reacted with 2-alkyl-4-chloroquinolines to yield the final products. nih.gov This highlights the general utility of the benzyloxybenzyl moiety in accessing complex quinoline structures. The synthesis of quinolines from o-aminobenzyl alcohols is a known strategy, demonstrating the versatility of benzyl alcohol derivatives in constructing this heterocyclic system. rsc.orgresearchgate.net

Benzothiazoles: Benzothiazole (B30560) scaffolds are present in a number of drugs and are investigated for various therapeutic applications, including as agents for Parkinson's disease. researchgate.netnih.gov A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were synthesized as potential multifunctional MAO-B inhibitors. researchgate.netnih.gov The synthesis involved the reaction of a key intermediate with various substituted benzyl chlorides or bromides to introduce the benzyloxy group. researchgate.netnih.gov This demonstrates how benzyl-halogenated compounds, which can be derived from their corresponding benzyl alcohols, are crucial for creating these complex benzothiazole structures.

Table 1: Examples of Nitrogen Heterocyclic Scaffolds Synthesized Using Benzyloxy-Substituted Precursors

| Heterocyclic Scaffold | Synthetic Approach | Precursor Type | Potential Application | Reference |

|---|---|---|---|---|

| N-(4-(benzyloxy)benzyl)-4-aminoquinolines | Nucleophilic aromatic substitution | 4-(Benzyloxy)benzylamine | Antitubercular | nih.gov |

| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazoles | Condensation and subsequent benzylation | Substituted benzyl chlorides/bromides | Anti-Parkinson's (MAO-B inhibitors) | researchgate.netnih.gov |

The conversion of this compound to amine and amide derivatives provides access to a diverse range of molecules with potential pharmacological activity. The benzyl alcohol functionality can be readily converted to other functional groups, facilitating the synthesis of these derivatives.

For example, the related compound 4-benzyloxyaniline hydrochloride can be reacted with chloroacetyl chloride to produce N-(4-benzyloxy-phenyl)-2-chloro-acetamide. chemicalbook.com This transformation highlights a common synthetic route for creating amide linkages from benzyloxy-substituted precursors. Similarly, the reduction of nitriles to amines, as seen in the synthesis of 4-(benzyloxy)benzylamines from 4-(benzyloxy)benzonitriles, provides a pathway to substituted amine derivatives. nih.gov These amines can then be further functionalized.

This compound and its structural analogs are valuable intermediates in the synthesis of complex pharmaceutical compounds. bldpharm.comnih.govsumitomo-chem.co.jpbeilstein-journals.org The benzyloxy group often serves as a protecting group for a phenol (B47542), which can be deprotected in later synthetic steps. The chloro- and alcohol- functionalities on the benzyl ring provide sites for further chemical modification.

The synthesis of various pharmaceutical agents often involves the use of benzyl alcohol derivatives for constructing key structural motifs. For instance, the synthesis of certain β3-receptor agonists involves the microbial reduction of a ketone to a chiral alcohol, where a benzyloxy group is present in the molecule. nih.gov

Applications in Agrochemical and Specialty Chemical Synthesis

While the primary focus of available research is on pharmaceutical applications, the reactivity of this compound suggests its potential use in the synthesis of agrochemicals and specialty chemicals. chemicalbook.comnist.gov The chlorinated aromatic ring is a common feature in many pesticides and herbicides. The benzyloxy and alcohol groups offer handles for introducing other functionalities to modulate the biological activity and physical properties of the target molecules. For example, the related 4-chlorobenzyl alcohol is used as an intermediate in organic synthesis. chemicalbook.comnist.gov

Utility in Materials Science and Advanced Functional Materials

The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the synthesis and modification of polymers. bldpharm.com

Benzyl alcohol derivatives are utilized in polymer chemistry. For example, a polymer-bound version of 4-benzyloxybenzyl alcohol, known as Wang resin, is widely used in solid-phase peptide synthesis. sigmaaldrich.com This resin allows for the attachment of the first amino acid, and subsequent peptide chain elongation. While this specific example does not use the 2-chloro substituted version, it demonstrates the utility of the benzyloxybenzyl alcohol scaffold in polymer-supported synthesis.

Furthermore, post-polymerization modification is a strategy for creating functional polymers. nih.govrsc.org A reactive molecule like this compound could potentially be grafted onto a polymer backbone to introduce specific properties. The benzyloxy group could later be cleaved to expose a phenolic hydroxyl group, which could alter the polymer's solubility or provide a site for further functionalization.

Integration into Ligands for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are classes of crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. rsc.org The properties of these frameworks—such as porosity, stability, and catalytic activity—are highly dependent on the structure of the organic ligands used. rsc.orgmdpi.com The concept of utilizing mixed organic ligands is a key strategy for fine-tuning the pore size, shape, and functionality of MOFs to achieve selective adsorption or specific catalytic reactions. rsc.org

Benzyl alcohol and its derivatives are frequently employed in this field. rsc.orgnih.gov They can be used to synthesize more complex ligands or can participate directly in reactions catalyzed by MOFs. For instance, studies have demonstrated the selective oxidation of benzyl alcohols using MOFs containing various metal centers like cobalt, copper, and iron. rsc.orgresearchgate.net

While extensive research specifically detailing the integration of this compound into MOF ligands is not widely published, its molecular structure makes it a promising candidate for such applications. The primary alcohol group (-CH₂OH) serves as a key functional site for esterification or etherification reactions, allowing it to be "built into" larger, more complex polydentate ligands required for MOF synthesis.

The substituents on the aromatic ring play a critical role in tuning the final properties of the framework:

The Chloro Group: The electron-withdrawing nature of the chlorine atom at the ortho-position can influence the electronic properties of the ligand, which in turn can affect the catalytic activity or photoluminescent properties of the resulting MOF. mdpi.com

The Benzyloxy Group: This bulky group provides significant steric hindrance, which can be used to control the framework's topology, prevent network interpenetration, and tailor the size and shape of the pores within the MOF. mdpi.com This is crucial for applications involving selective molecular separation. nih.gov

The strategic placement of these functional groups makes this compound a valuable precursor for creating bespoke ligands designed to impart specific, desirable characteristics to novel MOFs and coordination polymers.

Precursor for Electronic and Optical Materials (e.g., OLEDs, organic pigments)

The development of advanced electronic and optical materials, such as Organic Light-Emitting Diodes (OLEDs) and high-performance organic pigments, relies on precursor molecules with highly defined structural and electronic properties. These precursors typically feature stable, conjugated aromatic cores and functional groups that allow for further chemical modification, polymerization, or vacuum deposition.

Substituted benzyl alcohols and their derivatives are foundational components in the synthesis of various organic functional materials. chemimpex.com The aromatic ring provides a rigid and stable scaffold, while the substituents are used to fine-tune the electronic energy levels (HOMO/LUMO), charge transport characteristics, and solid-state packing, which are all critical for performance.

Although specific studies detailing the use of this compound as a direct precursor for OLEDs or organic pigments are not prominent, its chemical structure suggests significant potential in this area.

Aromatic Core: The substituted benzene (B151609) ring forms a core component common in many organic electronic materials.

Functionalization Site: The alcohol group is a reactive handle for introducing the molecule into a larger polymeric structure or for linking it to other chromophoric units, a common strategy in the design of materials for OLEDs.

Property Tuning: The chloro- and benzyloxy- substituents can be leveraged to modify the material's properties. The chlorine atom can lower the HOMO and LUMO energy levels, potentially leading to changes in the emission color of an OLED or the absorption spectrum of a pigment. The benzyloxy group can enhance solubility for solution-based processing and influence the morphology of thin films, which impacts device efficiency and stability.

Therefore, this compound serves as a valuable intermediate, providing a platform from which more complex, conjugated molecules with tailored optoelectronic properties can be synthesized for next-generation organic electronics.

Advanced Spectroscopic and Computational Characterization of 4 Benzyloxy 2 Chlorobenzyl Alcohol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous determination of the chemical structure of 4-Benzyloxy-2-chlorobenzyl alcohol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of all proton (¹H) and carbon-¹³ (¹³C) signals, providing invaluable insights into the connectivity and spatial arrangement of the atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of both the benzyl (B1604629) and benzyloxy rings, the benzylic methylene (B1212753) protons, and the hydroxyl proton. The aromatic region will show complex splitting patterns due to spin-spin coupling between adjacent protons. For comparison, in the related compound 4-benzyloxybenzyl alcohol, the protons of the benzyloxy group's phenyl ring typically appear as a multiplet between δ 7.2 and 7.5 ppm, while the protons on the other phenyl ring appear as two doublets around δ 6.9 and 7.3 ppm. chemicalbook.com The benzylic methylene protons of the alcohol function would likely appear as a singlet or a doublet depending on the coupling with the hydroxyl proton, typically in the range of δ 4.5-4.7 ppm. rsc.org The methylene protons of the benzyl ether linkage are also expected to produce a singlet around δ 5.0 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum for this compound would be predicted to show signals for the two distinct aromatic rings, the benzylic carbon bearing the hydroxyl group, the methylene carbon of the ether linkage, and the carbon atoms bonded to chlorine and the benzyloxy group. For instance, in 2-chlorobenzyl alcohol, the carbon signals appear at specific chemical shifts, with the carbon bearing the chlorine atom resonating at a downfield position. chemicalbook.com Similarly, in 4-chlorobenzyl alcohol, the carbon atoms of the phenyl ring show distinct resonances. chemicalbook.comnih.gov The benzylic carbon (CH₂OH) in substituted benzyl alcohols typically resonates in the range of δ 60-65 ppm. rsc.org

2D NMR Experiments: To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling correlations, which is crucial for identifying adjacent protons within the aromatic rings and potentially between the benzylic methylene and hydroxyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of the carbon signals based on the previously assigned proton signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Key HMBC Correlations (Predicted) |

|---|---|---|---|

| -CH₂OH | ~4.6 | ~63 | C1, C2, C3 |

| -OH | Variable | - | - |

| -OCH₂-Ph | ~5.1 | ~70 | C4, C(ipso) of benzyloxy ring |

| Aromatic H (ring A) | ~7.0 - 7.5 | ~115 - 135 | Correlations within the ring and to benzylic carbons |

| Aromatic H (ring B) | ~7.3 - 7.5 | ~127 - 137 | Correlations within the ring and to ether linkage carbon |

| C1 | - | ~138 | - |

| C2 (-Cl) | - | ~132 | - |

| C3 | ~7.4 | ~129 | - |

| C4 (-OBn) | - | ~158 | - |

| C5 | ~7.0 | ~116 | - |

| C6 | ~7.3 | ~130 | - |

Note: The predicted chemical shifts are based on data from analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Variable-temperature (VT) NMR spectroscopy is a powerful tool to study dynamic processes such as conformational changes and chemical exchange. umich.edu For this compound, VT-NMR could provide insights into the rotational barriers around the C-O bonds of the ether linkage and the C-C bond connecting the hydroxymethyl group to the aromatic ring. At low temperatures, distinct signals for different conformers might be observed, which would coalesce into averaged signals as the temperature is increased. umich.edu This allows for the determination of the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) associated with these conformational changes. Furthermore, VT-NMR can be used to study the rate of proton exchange of the hydroxyl group with the solvent or other exchangeable protons in the system.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of an ion, which in turn provides an unambiguous molecular formula. For this compound (C₁₄H₁₃ClO₂), HRMS would be able to confirm its elemental composition by providing an exact mass that matches the theoretical value. This is a crucial step in the definitive characterization of a new or synthesized compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the various functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. cdnsciencepub.comresearchgate.net The C-O stretching vibration of the alcohol and the ether would appear in the region of 1000-1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would give rise to several bands in the 1400-1600 cm⁻¹ region. theaic.org The C-Cl stretching vibration would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. theaic.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the symmetric stretching vibrations of the aromatic rings are often strong in the Raman spectrum. The C-H and C-C stretching vibrations also give rise to characteristic Raman signals.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| C-O (Ether & Alcohol) | Stretching | 1000 - 1300 |

| C-Cl | Stretching | 600 - 800 |

Note: The expected frequency ranges are based on general values for the respective functional groups and may be influenced by the specific molecular environment.

Vibrational Modes Associated with Benzylic Alcohol and Aromatic Moieties

The key vibrational modes can be categorized as follows:

O-H and C-O Vibrations: The hydroxyl group of the benzylic alcohol will give rise to a characteristic O-H stretching vibration, typically observed in the region of 3200-3600 cm⁻¹. The exact position and shape of this band are sensitive to hydrogen bonding interactions. The C-O stretching vibration of the primary alcohol is expected in the 1000-1100 cm⁻¹ range.

Aromatic C-H and C=C Vibrations: The two benzene (B151609) rings will display multiple C-H stretching vibrations above 3000 cm⁻¹. The aromatic C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. theaic.org The substitution pattern on each ring will influence the exact frequencies and intensities of these modes.

CH₂ Vibrations: The methylene (-CH₂-) bridge of the benzyl group will have characteristic symmetric and asymmetric stretching vibrations, anticipated in the 2850-2970 cm⁻¹ range. Bending (scissoring) and wagging modes for the CH₂ group are also expected at lower frequencies. theaic.org

C-Cl Vibration: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region of the infrared spectrum, typically between 600 and 800 cm⁻¹, depending on the substitution pattern of the aromatic ring.

A hypothetical table of the principal vibrational modes for this compound, based on known ranges for related compounds, is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Associated Functional Group |

| O-H Stretch | 3200 - 3600 | Benzylic Alcohol |

| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Rings |

| Aliphatic C-H Stretch (CH₂) | 2850 - 2970 | Benzylic Methylene |

| Aromatic C=C Stretch | 1400 - 1600 | Aromatic Rings |

| C-O Stretch (Alcohol) | 1000 - 1100 | Benzylic Alcohol |

| C-O-C Stretch (Ether) | 1200 - 1270 | Benzyloxy Group |

| C-Cl Stretch | 600 - 800 | Chloro-Substituted Ring |

Elucidation of Intermolecular Interactions

The solid-state packing of this compound will be governed by a variety of non-covalent interactions, which can be elucidated through techniques like X-ray crystallography and supported by computational modeling. The primary intermolecular forces at play are expected to be:

Hydrogen Bonding: The hydroxyl group of the benzylic alcohol is a potent hydrogen bond donor and acceptor. It is highly probable that O-H···O hydrogen bonds will be a dominant feature in the crystal lattice, forming chains or more complex networks of molecules.

C-H···π Interactions: The aromatic rings can also act as weak acceptors for hydrogen bonds from C-H groups, both from the methylene bridge and from adjacent aromatic rings.

Halogen Bonding: The chlorine atom, with its region of positive electrostatic potential on the outermost portion of the atom (the σ-hole), could potentially participate in halogen bonding with electron-rich atoms like the oxygen of the hydroxyl or ether group on a neighboring molecule.

Studies on related crystalline sponge systems containing benzyl alcohol derivatives have highlighted the importance of Ar⋯Ar (aromatic-aromatic) and O⋯H contacts in dictating the solid-state assembly. nih.gov The conformational flexibility of the benzyl alcohol arm plays a crucial role in optimizing these interactions.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

As of the current literature survey, a published X-ray crystal structure for this compound has not been identified. However, the technique of single-crystal X-ray diffraction remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Should suitable crystals of this compound be obtained, X-ray diffraction analysis would provide a wealth of information, including:

Molecular Conformation: The dihedral angles defining the orientation of the benzyloxy group relative to the chlorobenzyl moiety and the conformation of the benzylic alcohol group.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, which can be compared with theoretical values from computational models.

Intermolecular Interactions: The exact geometry and distances of hydrogen bonds, π-π stacking, and other non-covalent interactions within the crystal lattice.

Unit Cell Parameters: The dimensions of the unit cell and the space group, which describe the symmetry of the crystal packing.

For comparative purposes, the X-ray structure of 4-aminobenzyl alcohol has been reported, revealing a "herringbone" packing motif dominated by hydrogen bonding. st-andrews.ac.ukresearchgate.net A hypothetical table of crystallographic data, based on typical values for organic molecules of similar size, is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 25 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 1500 - 2500 |

| Z | 4 |

Computational Chemistry and Molecular Modeling

In the absence of extensive experimental data, computational chemistry provides a powerful toolkit for predicting and understanding the properties of this compound.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties with a good balance of accuracy and computational cost.

For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, providing theoretical bond lengths, bond angles, and dihedral angles.

Predict Vibrational Frequencies: Calculate the theoretical vibrational spectrum. These calculated frequencies can be scaled to improve agreement with experimental data and aid in the assignment of observed spectral bands.

Analyze Electronic Properties: Compute properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron density distribution and identify regions of positive and negative electrostatic potential. The MEP map can indicate sites susceptible to electrophilic or nucleophilic attack.

Studies on related benzimidazole (B57391) derivatives have demonstrated the utility of DFT in correlating theoretical predictions with experimental spectroscopic data. mdpi.com

Computational methods can be used to model the potential chemical reactions of this compound. For instance, the oxidation of the benzylic alcohol to the corresponding aldehyde is a common transformation.

Reaction pathway modeling involves:

Identifying Reactants, Products, and Intermediates: Defining the starting materials, final products, and any transient species formed during the reaction.

Locating Transition States (TS): A transition state is a high-energy structure along the reaction coordinate that connects reactants and products. Computational algorithms can search for these TS structures.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is related to the reaction rate.

Such studies have been performed for the oxidation of benzyl alcohol on catalyst surfaces, providing insights into the reaction mechanism at a molecular level. nih.gov This type of analysis could be applied to understand the reactivity of this compound in various chemical environments.

The flexibility of the this compound molecule, particularly the rotation around the C-O-C ether linkage and the C-C bond of the benzylic alcohol, leads to multiple possible conformations.

Conformational Searching: Computational algorithms can systematically explore the potential energy surface of the molecule to identify low-energy conformers. This is crucial for understanding which shapes the molecule is likely to adopt.

Analysis of Intermolecular Dimers/Clusters: By modeling the interactions between two or more molecules, it is possible to predict the most stable arrangements in the condensed phase. This can provide insight into the likely hydrogen bonding and π-stacking motifs that would be observed in the crystal structure.

These computational approaches, when combined with the limited available experimental data on related compounds, provide a robust framework for the advanced characterization of this compound.

Future Research Directions and Emerging Applications

Development of Novel and More Efficient Synthetic Pathways for Complex Derivatives

The synthesis of complex organic compounds from simpler, readily available substrates is a cornerstone of modern chemistry. nih.gov Future work will likely focus on using 4-Benzyloxy-2-chlorobenzyl alcohol as a starting material for multi-component reactions to build intricate molecular frameworks. A key strategy involves the in-situ oxidation of the benzyl (B1604629) alcohol to the corresponding aldehyde, which can then immediately react with other components to form complex heterocyclic derivatives. nih.gov

For instance, research on analogous substituted benzyl alcohols has demonstrated efficient, one-pot syntheses of 1,4-dihydropyridine (B1200194) and 3,4-dihydropyrimidin-2-(1H)-one derivatives. nih.gov In these processes, the benzyl alcohol is first oxidized to an aldehyde, which then undergoes a condensation reaction. nih.gov The development of such pathways for this compound could provide access to novel libraries of compounds with potential pharmaceutical applications. Another avenue of research involves the development of stereoselective methods for creating N-alkenyl compounds, which are important in many drug and natural product syntheses. uochb.cz New methods using precursors like N-fluoroalkyl-1,2,3-triazoles to generate haloalkenyl imidoyl halides offer robust platforms for creating diverse and stereodefined N-alkenyl products. uochb.cz

Table 1: Optimization of Reaction Conditions for Synthesis of Heterocyclic Derivatives from a Substituted Benzyl Alcohol (4-chlorobenzyl alcohol) Model nih.gov

| Entry | Catalyst | Catalyst Loading (mg) | Oxidant | Solvent | Time (h) | Temperature (°C) | Yield (%) Reaction (a) | Yield (%) Reaction (b) |

|---|---|---|---|---|---|---|---|---|

| 1 | --- | --- | --- | CH₃CN | 24 | 80 | --- | --- |

| 2 | CNs@PCC | 10 | --- | CH₃CN | 4 | 80 | 35 | 32 |

| 3 | CNs@PCC | 15 | --- | CH₃CN | 4 | 80 | 59 | 57 |

| 4 | CNs@PCC | 20 | --- | CH₃CN | 4 | 80 | 68 | 70 |

| 14 | CNs@PCC | 20 | TBHP | CH₃CN | 6 | 80 | 83 | 87 |

| 15 | PCC | 20 | --- | CH₃CN | 6 | 80 | 80 | 84 |

Reaction (a): Synthesis of 1,4-dihydropyridine from 4-chlorobenzyl alcohol, ethyl acetoacetate, and NH₄OAc. Reaction (b): Synthesis of 3,4-dihydropyrimidin-2(1H)-one from 4-chlorobenzyl alcohol, ethyl acetoacetate, and urea.

Exploration of New Catalytic Systems for Highly Selective Transformations

The selective oxidation of benzyl alcohols to their corresponding aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. mdpi.com A major research direction is the design of novel heterogeneous catalysts that offer high efficiency, selectivity, and reusability. nih.govmdpi.com

Recent developments include the use of pyrazinium chlorochromate functionalized on carbonitride nanosheets (CNs@PCC), which acts as a recyclable and efficient catalyst for the oxidation of benzyl alcohols under mild conditions. nih.gov Another promising system involves palladium oxide (PdOₓ) supported on ceria nanorods (CeO₂-NR), which has been used for the solvent-free aerobic oxidation of benzyl alcohol derivatives. researchgate.net Studies on various substituted benzyl alcohols using this catalyst show that electron-donating groups in the para position can increase substrate conversion. researchgate.net

Furthermore, porous aromatic frameworks (PAFs) are emerging as highly effective catalyst supports. mdpi.com For example, a tungstate (B81510) anion (WO₄²⁻) immobilized within a phosphonium-containing PAF creates a catalyst (WO₄@PAF-181) that demonstrates excellent yields for the selective oxidation of benzyl alcohol to benzoic acid using hydrogen peroxide as a green oxidant. mdpi.com The synergistic effect between the functional PAF carrier and the active tungstate sites enhances catalytic performance. mdpi.com The development of such systems for this compound could enable highly selective oxidation, minimizing the formation of by-products.

Table 2: Catalytic Oxidation of Benzyl Alcohol Derivatives using PdOₓ/CeO₂-NR Catalyst researchgate.net

| Substrate | Conversion (%) | Selectivity towards Aldehyde (%) |

|---|---|---|

| Benzyl alcohol | 50 | 93 |

| 4-Methoxybenzyl alcohol | 70 | 86 |

| 4-Methylbenzyl alcohol | 66 | 81 |

| 4-Phenoxybenzyl alcohol | 62 | 94 |

Reaction conditions: Solvent-free, 100 °C, 18 h, air flow at 5 mL min⁻¹.

Expansion into Novel Functional Material Architectures

Beyond catalysis, derivatives of this compound could be incorporated into novel functional materials. The design of chemically modified mesoporous silicas and other porous materials has been a subject of intense research activity. researchgate.net These materials can be functionalized with specific chemical moieties to create platforms for catalysis, separation, or sensing.

A key example is the development of catalytic membrane reactors. researchgate.net A silica–polyethylene membrane can be chemically modified to host ion-exchangeable sites, which then act as catalysts for reactions like the selective oxidation of benzyl alcohol. researchgate.net Such reactors are compact, energy-efficient, and offer a low-waste approach to chemical synthesis. researchgate.net Another advanced architecture is the use of Porous Aromatic Frameworks (PAFs) as catalyst carriers. mdpi.com These materials possess high specific surface area and can be designed with specific functionalities, such as the phosphonium (B103445) cations in PAF-181 that serve to anchor the WO₄²⁻ catalyst. mdpi.com The defined pore structure of these materials can enrich the concentration of substrates like benzyl alcohol near the active sites, enhancing reaction efficiency. mdpi.com Future research could explore the synthesis of polymers or frameworks directly from derivatives of this compound, embedding its structural and electronic properties into a larger material architecture.

Bio-inspired and Biomimetic Synthesis Approaches for Related Structures

Nature provides a blueprint for the efficient synthesis of highly complex molecules. Biomimetic synthesis, which seeks to mimic natural biosynthetic pathways, offers elegant and powerful strategies for constructing complex natural product-like structures. nih.gov This approach often involves cascades of reactions, such as Diels-Alder, aldol (B89426), Mannich, conjugate addition, and oxidative couplings, that are rationalized by biosynthetic speculation. nih.gov

Applying these principles, this compound could serve as a key building block in a biomimetic approach. For example, after oxidation to the aldehyde, it could participate in a biomimetic aldol or Mannich reaction. Alternatively, oxidative dimerization pathways could be explored to synthesize complex dimeric structures, a common motif in natural products. nih.gov The strategic placement of the chloro and benzyloxy groups could be used to direct these transformations and influence the stereochemical outcome, paving the way for the synthesis of novel and intricate molecules that would be difficult to access through traditional linear synthesis.

Advanced Mechanistic Investigations via In Situ Spectroscopy and Kinetic Studies

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. The application of advanced analytical techniques, particularly in situ spectroscopy, allows researchers to monitor reactions as they occur, providing invaluable insight into reaction pathways, catalyst behavior, and the identity of transient intermediates. rsc.orguu.nlrsc.org

For the transformations of benzyl alcohols, techniques such as in situ Attenuated Total Reflection Infra-Red (ATR-IR) and Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy have been used to study the catalyst surface during reactions. uu.nlrsc.org These methods have helped elucidate the mechanisms of oxidative dehydrogenation and disproportionation, two competing pathways in benzyl alcohol oxidation. uu.nlrsc.org For example, studies have shown that basic catalyst supports can completely suppress the disproportionation reaction, leading exclusively to the desired aldehyde product. rsc.org Furthermore, in situ high-pressure Nuclear Magnetic Resonance (NMR) can be used to non-invasively monitor intra-particle kinetics, transport, and adsorption within porous catalysts. rsc.org Applying these advanced spectroscopic and kinetic studies to reactions involving this compound will be essential for understanding the electronic influence of its substituents and for the rational design of next-generation catalysts and reaction conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.